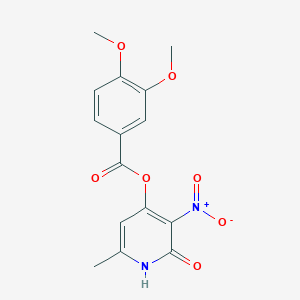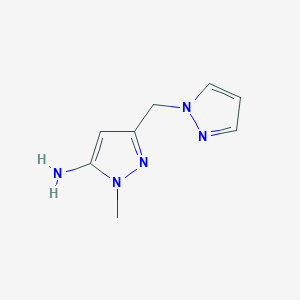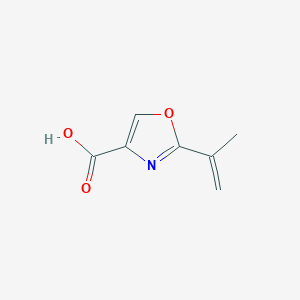
6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H23Cl2N3O3 and its molecular weight is 568.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Research by Minegishi et al. (2015) on a series of indenopyrazoles, which share a similar complexity in molecular structure to the requested compound, demonstrated that certain derivatives exhibit promising antiproliferative activity toward human cancer cells. This activity is attributed to the compounds' ability to inhibit tubulin polymerization, a critical process in cell division. The study highlights the potential of structurally complex compounds in cancer therapy, particularly in targeting microtubule formation and inducing cell cycle arrest in cancerous cells (Minegishi et al., 2015).
Antimicrobial and Antioxidant Properties
Another study focused on quinolinyl chalcones containing a pyrazole group, synthesized via Claisen–Schmidt condensation. These compounds were characterized and evaluated for their antimicrobial properties against various bacterial and fungal strains, as well as for their antioxidant activity. The study illustrates the potential of quinoline and pyrazole derivatives in developing new antimicrobial and antioxidant agents, which could be applicable in pharmaceuticals and materials science (Prasath et al., 2015).
Applications in Materials Science
The work by Hussein et al. (2016) on synthesizing and evaluating quinolinone derivatives as antioxidants for lubricating greases provides an example of the material science applications of complex organic compounds. The study found that these synthesized compounds effectively inhibit oxidation in lubricating greases, demonstrating the role of quinolinone derivatives in enhancing the durability and performance of industrial materials (Hussein et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 2-chlorobenzoyl chloride, which is then reacted with 4-methoxyphenylhydrazine to form the second intermediate, 1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The third intermediate is 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinoline, which is then reacted with the second intermediate to form the final product.", "Starting Materials": [ "2-chlorobenzoic acid", "thionyl chloride", "4-methoxyphenylhydrazine", "sodium acetate", "acetic anhydride", "6-chloro-4-phenylquinolin-2(1H)-one", "triethylamine", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "2-chlorobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoyl chloride.", "4-methoxyphenylhydrazine is reacted with 1 equivalent of sodium acetate in acetic anhydride to form 1-(4-methoxyphenyl)hydrazine acetate.", "1-(4-methoxyphenyl)hydrazine acetate is reacted with 2-chlorobenzoyl chloride in the presence of triethylamine and dimethylformamide to form 1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.", "6-chloro-4-phenylquinolin-2(1H)-one is reacted with 1 equivalent of sodium hydroxide in chloroform to form 6-chloro-4-phenylquinolin-2(1H)-ol.", "6-chloro-4-phenylquinolin-2(1H)-ol is reacted with 1 equivalent of hydrochloric acid in water to form 6-chloro-4-phenylquinolin-2(1H)-one.", "6-chloro-4-phenylquinolin-2(1H)-one is reacted with 1 equivalent of 1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of triethylamine and dimethylformamide to form the final product, 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one." ] } | |
Numéro CAS |
391889-86-4 |
Formule moléculaire |
C32H23Cl2N3O3 |
Poids moléculaire |
568.45 |
Nom IUPAC |
6-chloro-3-[2-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H23Cl2N3O3/c1-40-22-14-11-19(12-15-22)28-18-27(36-37(28)32(39)23-9-5-6-10-25(23)34)30-29(20-7-3-2-4-8-20)24-17-21(33)13-16-26(24)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38) |
Clé InChI |
BIOXOGNSXOHSER-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)
![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)


![Methyl 4-(((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2538414.png)
![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)
![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)
![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)


![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)